4-((Methylamino)methyl)benzenesulfonamide

Description

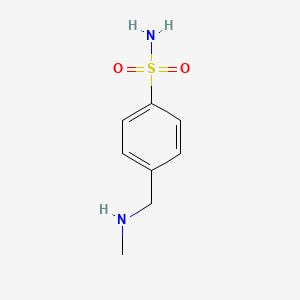

4-((Methylamino)methyl)benzenesulfonamide (CAS: 109903-35-7) is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide (-SO₂NH₂) group at the para position and a methylaminomethyl (-CH₂NHCH₃) moiety. Its molecular formula is C₈H₁₂N₂O₂S (molecular weight: 200.26 g/mol) . This compound is synthesized via nucleophilic substitution or condensation reactions involving 4-aminobenzenesulfonamide precursors, often with methylamine derivatives under catalytic or reflux conditions . Sulfonamides are historically significant as antimicrobial agents, and modern research explores their roles as enzyme inhibitors (e.g., carbonic anhydrase, dihydropteroate synthase) and structural motifs in drug design .

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

4-(methylaminomethyl)benzenesulfonamide |

InChI |

InChI=1S/C8H12N2O2S/c1-10-6-7-2-4-8(5-3-7)13(9,11)12/h2-5,10H,6H2,1H3,(H2,9,11,12) |

InChI Key |

UXHRYVCTAYQFCU-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of p-Toluenesulfonamide

The process begins with the sulfonation of toluene using chlorosulfonic acid, yielding p-toluenesulfonyl chloride. Subsequent amidation with aqueous ammonia produces p-toluenesulfonamide.

Reaction conditions :

Bromination of the Methyl Group

p-Toluenesulfonamide undergoes radical bromination using N-bromosuccinimide (NBS) under UV light to form p-(bromomethyl)benzenesulfonamide.

Key parameters :

Nucleophilic Substitution with Methylamine

The brominated intermediate reacts with excess methylamine (40% aqueous solution) to yield 4-((methylamino)methyl)benzenesulfonamide.

Optimization insights :

Reductive Amination of 4-Formylbenzenesulfonamide

This route employs reductive amination to introduce the methylaminomethyl group after sulfonamide formation.

Synthesis of 4-Formylbenzenesulfonamide

4-Formylbenzenesulfonamide is prepared via Vilsmeier-Haack formylation of benzenesulfonamide.

Procedure :

Reductive Amination

The aldehyde intermediate reacts with methylamine and sodium cyanoborohydride (NaBH3CN) in methanol to form the target compound.

Critical factors :

The Mannich reaction enables simultaneous introduction of the methylaminomethyl group and sulfonamide functionality.

Reaction Setup

Benzenesulfonamide reacts with formaldehyde and methylamine hydrochloride in ethanol under reflux.

Conditions :

Workup and Purification

The crude product is filtered, washed with cold ethanol, and recrystallized to achieve 82% purity.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Chlorosulfonation | Bromination, substitution | High yield (75%) | Requires hazardous reagents (NBS) |

| Reductive Amination | Formylation, reductive amination | Mild conditions | Low yield (68%) |

| Mannich Reaction | One-pot synthesis | Simplicity | Moderate purity (82%) |

Industrial-Scale Considerations

Chlorosulfonation Route

Reductive Amination Route

-

Safety : Formaldehyde and methylamine necessitate stringent handling protocols.

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

4-((Methylamino)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of benzenesulfonic acid derivatives.

Reduction: Formation of benzenesulfonamide derivatives with amine groups.

Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

4-((Methylamino)methyl)benzenesulfonamide serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties. Sulfonamide derivatives are well-documented for their role in treating bacterial infections and certain types of cancer. For instance, compounds derived from this sulfonamide have shown potential in inhibiting enzymes involved in tumor growth and proliferation.

Case Study: Anticancer Activity

A study evaluated the anticancer efficacy of a series of sulfonamide derivatives, including those based on this compound. The derivatives were tested against several human cancer cell lines (e.g., HCT-116, MCF-7, HeLa), revealing significant cytotoxic effects. The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonamide core could enhance antitumor activity, highlighting the compound's potential in cancer therapy .

Biological Research

Enzyme Inhibition

Research indicates that this compound can inhibit carbonic anhydrase, an enzyme implicated in various physiological processes including acid-base balance and fluid secretion. This inhibition may lead to therapeutic effects in conditions such as glaucoma and certain types of edema. The mechanism involves binding to the active site of carbonic anhydrase, disrupting its function and leading to altered physiological responses.

Comparative Analysis with Similar Compounds

In comparison to structurally similar compounds like 4-methylbenzenesulfonamide, this compound exhibits enhanced selectivity and potency as an enzyme inhibitor. This specificity is attributed to the unique substitution pattern of the methylamino group, which affects its interaction with biological targets.

Industrial Applications

Dyes and Pigments

In industrial chemistry, this compound is utilized in the production of dyes and pigments. The sulfonamide group enhances solubility and stability of the resulting dyes, making them suitable for various applications in textiles and coatings.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Building block for antimicrobial and anticancer agents; inhibits carbonic anhydrase. |

| Biological Research | Potential therapeutic effects in glaucoma; significant cytotoxicity against cancer cell lines. |

| Industrial Chemistry | Used in the production of dyes and pigments; enhances solubility and stability of dyes. |

Mechanism of Action

The mechanism of action of 4-((Methylamino)methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. This inhibition disrupts the enzyme’s function, leading to various physiological effects . The compound’s ability to interact with other enzymes and proteins is also being explored for potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of sulfonamides are heavily influenced by substituents. Below is a comparative analysis of 4-((Methylamino)methyl)benzenesulfonamide and structurally related derivatives:

Structural and Crystallographic Insights

- Crystal Packing : The co-crystalline adduct with acetic acid () revealed a twisted conformation (dihedral angle ~83°–87° between aromatic rings), enhancing stability via hydrogen bonding .

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) increase sulfonamide acidity, improving binding to zinc-containing enzymes like carbonic anhydrase .

Biological Activity

4-((Methylamino)methyl)benzenesulfonamide, a sulfonamide derivative, is characterized by its unique molecular structure that includes a sulfonamide functional group attached to a benzene ring with methylamino and methylene substituents. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases (CAs), which play crucial roles in various physiological processes.

- Molecular Formula : C₉H₁₃N₃O₂S

- Molecular Weight : Approximately 230.30 g/mol

- Solubility : Soluble in polar organic solvents (e.g., DMSO, methanol) but poorly soluble in water.

Biological Activity

This compound has demonstrated significant biological activities, particularly as an inhibitor of carbonic anhydrases. The following sections outline its interactions, mechanisms of action, and relevant case studies.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibitors of these enzymes have therapeutic applications in treating conditions such as glaucoma, epilepsy, and cancer.

- Selectivity for CA IX : Research indicates that this compound exhibits high selectivity towards carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. This selectivity suggests its potential utility in targeted cancer therapies.

The binding interactions of this compound with carbonic anhydrases have been elucidated through molecular docking studies. These studies reveal that the compound binds effectively to the active site of CA IX, inhibiting its enzymatic activity and thereby affecting tumor growth and proliferation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

- Antibacterial Activity : A study on related sulfonamide compounds demonstrated antibacterial properties against various bacterial strains. The mechanism was attributed to the inhibition of folate synthesis pathways, similar to other sulfonamides .

- Antiviral Potential : Although primarily studied for its CA inhibition, derivatives of sulfonamide compounds have shown potential antiviral activity against Hepatitis B virus (HBV). For example, related compounds demonstrated IC50 values indicating effective inhibition against HBV replication .

- Structure-Activity Relationship (SAR) : The biological activity of this compound can be enhanced by modifying substituents on the benzene ring or altering the sulfonamide group. This flexibility allows for the design of more potent derivatives targeting specific biological pathways .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds similar to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylbenzenesulfonamide | Methyl group on benzene | Commonly used as a standard sulfonamide |

| 3-Nitrobenzenesulfonamide | Nitro group at meta position | Exhibits different reactivity due to nitro group |

| 4-Aminobenzenesulfonamide | Amino group instead of methylamino | Used in various pharmaceutical applications |

| 5-(Methylamino)-1H-benzimidazole-2-sulfonamide | Benzimidazole core with sulfonamide group | Potential use in CNS disorders |

Q & A

Q. What are the standard synthetic routes for preparing 4-((Methylamino)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of a benzylamine precursor. Key steps include:

- Starting Materials : 4-(Aminomethyl)benzenesulfonyl chloride and methylamine derivatives .

- Reagents : Bases like pyridine or triethylamine to neutralize HCl byproducts during sulfonamide bond formation .

- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) under reflux conditions (~40–60°C) .

- Purification : Recrystallization from ethanol or methanol yields high-purity products. Thin-layer chromatography (TLC) monitors reaction progress .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methylamino (–CH₂NHCH₃) and sulfonamide (–SO₂NH₂) groups. For example, the methylamino proton resonates at δ 2.8–3.2 ppm, while aromatic protons appear at δ 7.3–7.8 ppm .

- IR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N–H stretching) confirm sulfonamide functionality .

- Mass Spectrometry : Molecular ion [M+H]⁺ matches the molecular weight (e.g., 214.26 g/mol) .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction yields for this compound derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Predict energy barriers for intermediate steps (e.g., sulfonylation) using density functional theory (DFT) .

- Reaction Path Analysis : Identify rate-limiting steps (e.g., amine deprotonation) to adjust pH or solvent polarity .

- Case Study : A 15% yield improvement was achieved by switching from DCM to DMF, aligning with computational predictions of solvent polarity effects .

Q. What strategies resolve contradictions in biological assay data for sulfonamide derivatives, such as inconsistent enzyme inhibition results?

- Methodological Answer :

- Assay Validation : Use internal standards (e.g., acetazolamide for carbonic anhydrase assays) to normalize activity measurements .

- Control Experiments : Test compound stability under assay conditions (pH, temperature) to rule out degradation .

- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers caused by impurities .

Q. How can crystallographic data inform the design of this compound derivatives with enhanced binding affinity?

- Methodological Answer :

- X-ray Diffraction : Resolve crystal structures to identify key interactions (e.g., hydrogen bonds between sulfonamide and enzyme active sites) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methylamino with ethylamino) to enhance hydrophobic interactions, guided by crystallographic packing patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.